molecular formula C13H19N3O4 B4038949 N,N'-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide

N,N'-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide

Cat. No.: B4038949
M. Wt: 281.31 g/mol
InChI Key: HXVQJBDCXMDEQP-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide: is a chemical compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two methoxyethyl groups attached to the nitrogen atoms of the carboxamide functionalities, which are in turn connected to a pyridine ring at the 2 and 6 positions. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2-methoxyethylamine. One common method involves the use of pyridine-2,6-dicarbonyl dichloride as a starting material, which reacts with 2-methoxyethylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide exerts its effects is largely dependent on its role as a ligand in coordination chemistry. The compound can coordinate to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal ion and the specific reaction conditions .

Comparison with Similar Compounds

N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide can be compared with other pyridine dicarboxamide derivatives, such as:

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Uniqueness: The presence of methoxyethyl groups in N,N’-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide imparts unique solubility and electronic properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of specific metal complexes or in the design of functional materials .

Properties

IUPAC Name

2-N,6-N-bis(2-methoxyethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-8-6-14-12(17)10-4-3-5-11(16-10)13(18)15-7-9-20-2/h3-5H,6-9H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVQJBDCXMDEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=CC=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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